molecular formula C11H14INO2 B062990 N-Boc-2-iodoaniline CAS No. 161117-84-6

N-Boc-2-iodoaniline

Cat. No.: B062990
CAS No.: 161117-84-6
M. Wt: 319.14 g/mol
InChI Key: PPYKNLRMZVGYQL-UHFFFAOYSA-N
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Description

N-Boc-2-iodoaniline, also known as 1-(tert-Butoxycarbonylamino)-2-iodobenzene, is an organic compound with the molecular formula C11H14INO2. It is a derivative of aniline where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and an iodine atom is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Boc-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as potassium iodide (KI) in the presence of a base like sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

    Sonogashira Coupling: Palladium catalysts and copper iodide (CuI) with terminal alkynes in the presence of a base like triethylamine (Et3N).

    Buchwald-Hartwig Amination: Palladium catalysts and amines in the presence of a base like sodium tert-butoxide (NaOtBu).

Major Products: The major products formed from these reactions include various substituted anilines, indoles, and other heterocyclic compounds.

Scientific Research Applications

N-Boc-2-iodoaniline has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-2-iodoaniline involves its reactivity as an electrophile due to the presence of the iodine atom. The Boc-protected amino group provides stability and selectivity in reactions, allowing for controlled functionalization of the benzene ring. The compound can participate in various coupling reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Comparison with Similar Compounds

    N-Boc-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-Boc-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    N-Boc-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: N-Boc-2-iodoaniline is unique due to the presence of the iodine atom, which makes it highly reactive in various coupling reactions. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine allow for more efficient and selective transformations in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKNLRMZVGYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437302
Record name N-Boc-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161117-84-6
Record name N-tert-Butoxycarbonyl-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161117-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-iodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Boc-2-iodoaniline in the synthesis of dihydroquinoxalinones?

A: this compound serves as a crucial building block in the synthesis of enantiopure 3-substituted dihydroquinoxalinones. It undergoes a copper-catalyzed coupling reaction with α-amino acids to form N-arylated α-amino acids [, ]. These intermediates are then cyclized and deprotected to yield the target dihydroquinoxalinones [, ].

Q2: What are the advantages of using a ligand-free copper catalyst in this reaction?

A: Both papers highlight the use of a ligand-free copper catalyst in the coupling reaction of this compound with α-amino acids [, ]. This approach offers several advantages, including simplified reaction conditions, reduced cost, and potentially lower environmental impact compared to reactions employing complex ligands.

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